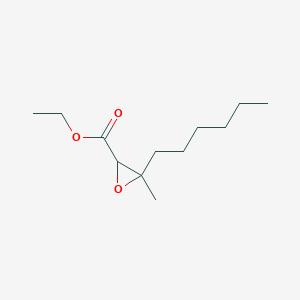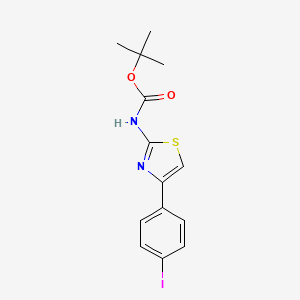
N-Boc-4-(4-iodophenyl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-4-(4-iodophenyl)thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the N-Boc (tert-butoxycarbonyl) protecting group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(4-iodophenyl)thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the iodophenyl group.
Protection with Boc Group: The final step involves the protection of the amine group with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
N-Boc-4-(4-iodophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) for Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Deprotection Reactions: The major product is the free amine derivative of the thiazole compound.
Coupling Reactions: Products include biaryl compounds and other complex molecules with potential biological activity.
科学研究应用
N-Boc-4-(4-iodophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex thiazole derivatives used in various chemical reactions.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals with specific biological activities.
作用机制
The mechanism of action of N-Boc-4-(4-iodophenyl)thiazol-2-amine depends on its specific application. In general, thiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the iodophenyl group can enhance the compound’s binding affinity to its target, while the Boc group provides stability during synthetic transformations.
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure but contains a bromine atom instead of iodine.
4-(4-Chlorophenyl)-thiazol-2-amine: Contains a chlorine atom instead of iodine.
4-(4-Fluorophenyl)-thiazol-2-amine: Contains a fluorine atom instead of iodine.
Uniqueness
N-Boc-4-(4-iodophenyl)thiazol-2-amine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The iodine atom also enhances the compound’s reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs.
属性
分子式 |
C14H15IN2O2S |
|---|---|
分子量 |
402.25 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C14H15IN2O2S/c1-14(2,3)19-13(18)17-12-16-11(8-20-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) |
InChI 键 |
YYZUYYGDSXLFKV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




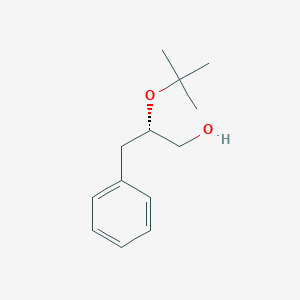
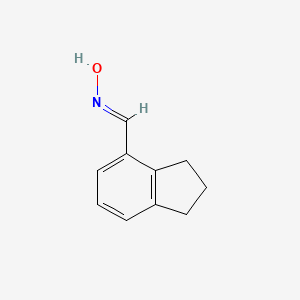
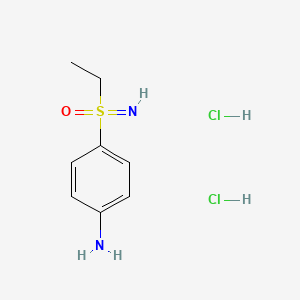
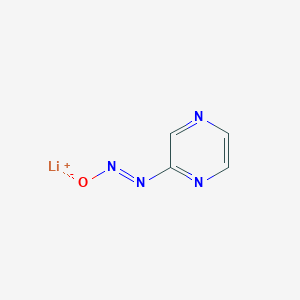
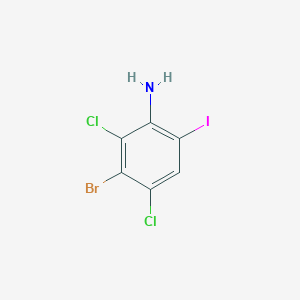
![6-Acetyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15305771.png)

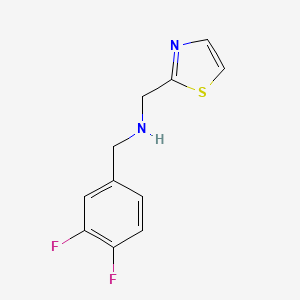
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)


